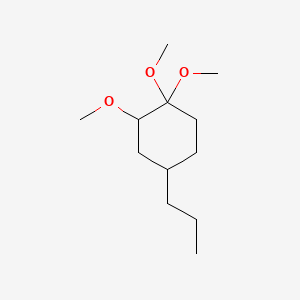
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-trimethoxy-4-propylcyclohexane, also known as TMPC, is an organic compound that belongs to the cyclohexane family. It is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. TMPC is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers can be used as a solvent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is not well understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to interact with certain enzymes, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers are not well understood. However, it has been shown to interact with certain enzymes, which could explain its ability to catalyze certain reactions. Additionally, it has been shown to have a protective effect on cells in certain laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers in laboratory experiments include its low cost, availability, and stability. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a wide range of experiments. However, its mechanism of action is not well understood, and it can be difficult to obtain pure samples of the compound.
Zukünftige Richtungen
Future research into 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers could focus on understanding its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new applications for 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers, such as in the synthesis of polymers, catalysts, and other materials. Additionally, research could be done to develop methods for obtaining pure samples of the compound. Finally, further research could be done to identify new methods for synthesizing 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers.
Synthesemethoden
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is synthesized by a reaction between cyclohexanone and 4-propyl-1-methoxybenzene. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out in an inert atmosphere. The reaction is usually carried out at a temperature of around 140°C and is typically complete within two hours.
Eigenschaften
IUPAC Name |
1,1,2-trimethoxy-4-propylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-5-6-10-7-8-12(14-3,15-4)11(9-10)13-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXHHPEWJDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(C(C1)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


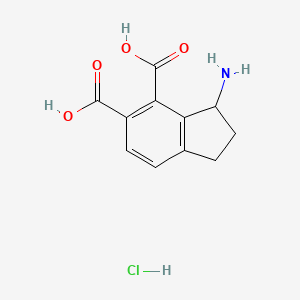
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
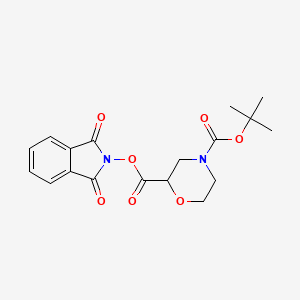
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

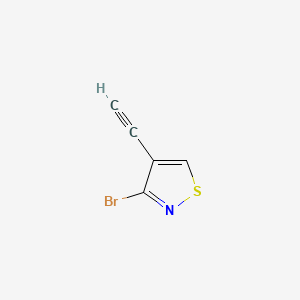
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
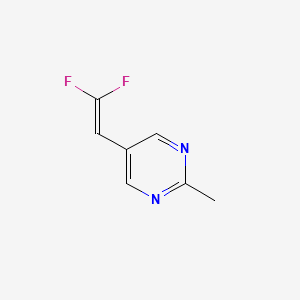
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)